molecular formula C25H27F3N4O2 B2663328 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one CAS No. 880810-81-1

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one

Cat. No.: B2663328
CAS No.: 880810-81-1
M. Wt: 472.512
InChI Key: DGPYFULYFZCKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure recognized for its significant potential in chemical biology and therapeutic agent discovery. This compound is expertly designed for research applications only and is not intended for diagnostic or therapeutic use in humans. The core quinazolin-4-one structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites. Specifically, quinazolin-4-one derivatives have been extensively investigated as potent inhibitors of tyrosine protein kinases, which are critical targets in oncology and signal transduction research . These kinases, including EGFR, HER2, and VEGFR2, play pivotal roles in cellular proliferation and survival, and compounds based on this scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) . The molecular design of this compound features a quinazolin-4-one head group linked via a hexyl spacer to a N-aryl piperazine moiety, a structural motif commonly employed to enhance binding affinity and optimize pharmacokinetic properties. The presence of the 3-(trifluoromethyl)phenyl group on the piperazine is a significant feature, as the trifluoromethyl group is known to influence the molecule's electronicity, metabolic stability, and membrane permeability. This specific architecture—combining a heterocyclic core with a distal aryl piperazine—is a established strategy in the development of targeted protein inhibitors, as seen in allosteric inhibitors for resistant forms of EGFR . Researchers can utilize this compound as a chemical tool to explore novel signaling pathways, to study cell proliferation and apoptosis mechanisms, or as a lead structure for the further development of more potent and selective bioactive molecules. Its structure presents opportunities for investigating structure-activity relationships (SAR) in the design of kinase-focused libraries. For research use only. Not for use in humans.

Properties

IUPAC Name

3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPYFULYFZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, continuous flow processes, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone core.

    Reduction: Reduction reactions could potentially modify the quinazolinone core or the piperazine ring.

    Substitution: The trifluoromethyl group and other substituents on the compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.

Scientific Research Applications

The compound has been investigated for its potential therapeutic applications due to its structural characteristics that suggest activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, studies have shown that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of trifluoromethyl groups has been linked to enhanced potency against certain strains, making this compound a candidate for further exploration in antibiotic development .

Anticancer Properties

Quinazoline derivatives are also being studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

G-Protein Coupled Receptor Modulation

In silico studies have highlighted the ability of compounds like this compound to interact with G-protein coupled receptors (GPCRs). These interactions are crucial for developing drugs targeting neurological disorders and metabolic diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinazoline derivatives against multiple bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited increased zones of inhibition, suggesting a potential role for this compound in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

In another investigation, a series of quinazoline derivatives were tested against human cancer cell lines. The results demonstrated that specific modifications, including those found in this compound, led to significant reductions in cell viability, indicating promising anticancer properties .

Mechanism of Action

The exact mechanism of action for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is not well-documented in the search results. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of piperazine-linked heterocyclic molecules. Key structural analogs include:

Key Observations :

Core Heterocycle :

  • The target compound and 1O0 share the quinazolin-4-one core, which is associated with kinase inhibition or receptor antagonism. In contrast, urea derivatives (e.g., 11e ) utilize a thiazol-urea scaffold, likely targeting different biological pathways.

Substituent Effects: The 3-(trifluoromethyl)phenyl group is present in both the target compound and 11e , enhancing electron-withdrawing properties and metabolic resistance. However, 11e incorporates a urea-thiazol moiety, which may improve solubility compared to the target compound’s hexyl chain.

Synthetic Accessibility: Urea derivatives (e.g., 11a–11o ) exhibit high yields (83–88%), suggesting efficient synthetic routes.

Pharmacological and Physicochemical Implications

  • In contrast, urea derivatives (e.g., 11e ) with polar linkers may exhibit improved aqueous solubility.
  • Receptor Binding : The piperazine group in the target compound is a common pharmacophore in serotonin/dopamine receptor ligands. Compound 1O0 , with its trifluorobenzyl group, may target kinase domains due to aromatic stacking.
  • Metabolic Stability : Trifluoromethyl groups in both the target compound and 11e reduce oxidative metabolism, extending half-life. However, the hydrazinyl-2-oxoethyl group in 11e could introduce susceptibility to enzymatic hydrolysis.

Biological Activity

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperazine moiety, and a trifluoromethylphenyl group, contributing to its diverse biological effects.

  • Chemical Name : 3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • CAS Number : 896383-93-0
  • Molecular Formula : C25H27F3N4O3
  • Molecular Weight : 488.5021 g/mol

Anticancer Activity

Quinazolinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of cancer cells in a dose-dependent manner. For example, compounds similar to this compound showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Quinazolinones have been shown to interact with key cellular pathways involved in tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer effects, quinazolinone derivatives also exhibit antimicrobial properties. Research indicates that modifications on the quinazolinone scaffold can enhance antibacterial and antifungal activities.

Summary of Antimicrobial Studies

CompoundActivityTarget OrganismReference
A3HighPC3 Cell Line
A2ModerateMCF-7 Cell Line
A5HighHT-29 Cell Line

Antioxidant Properties

Recent studies have also highlighted the antioxidant potential of quinazolinone derivatives. Compounds derived from this class have demonstrated significant free radical scavenging activity, making them candidates for further development as therapeutic agents against oxidative stress-related diseases .

Antioxidant Assay Results

The antioxidant activities were assessed using various assays (DPPH and NO scavenging). Some derivatives showed better activity than standard antioxidants like ascorbic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.